molecular formula C19H17NO4 B2767745 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-methylbenzamide CAS No. 1428370-83-5

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-methylbenzamide

Cat. No.: B2767745
CAS No.: 1428370-83-5
M. Wt: 323.348
InChI Key: MEXQGQYMEGIFDX-UHFFFAOYSA-N
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Description

N-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-methylbenzamide is a synthetic organic compound featuring a 1,3-benzodioxole moiety linked to a 2-methylbenzamide group via a but-2-yn-1-yloxy bridge. The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry and chemical biology, frequently found in compounds with significant biological activity and is the subject of ongoing research in various therapeutic areas . The unique molecular architecture of this compound, which incorporates a rigid alkyne linker, suggests potential utility as a key intermediate in organic synthesis or as a pharmacophore in the development of novel bioactive molecules. Main Applications & Research Value: This chemical is designed for research applications only. Its primary value lies in its use as a building block for the synthesis of more complex molecules. Researchers may employ it in medicinal chemistry programs for the exploration of structure-activity relationships (SAR), particularly in targets where the 1,3-benzodioxole ring system is known to confer binding affinity. The acetylene spacer is of interest in developing molecular probes or in click chemistry applications for bioconjugation . Additionally, it may serve as a precursor for developing ligands for various biological targets or as a standard in analytical method development. Mechanism of Action: A specific, experimentally verified mechanism of action for this compound has not been established. Its potential biological activity, if any, would be highly dependent on the specific research context. The 1,3-benzodioxole group is known to interact with a range of enzymes and receptors, and its incorporation can influence a compound's pharmacokinetic properties . The mechanism is therefore hypothetical without direct experimental data. Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this material with appropriate precautions, referring to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-14-6-2-3-7-16(14)19(21)20-10-4-5-11-22-15-8-9-17-18(12-15)24-13-23-17/h2-3,6-9,12H,10-11,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXQGQYMEGIFDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC#CCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-methylbenzamide typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Alkyne Formation: The but-2-yn-1-yl linker is introduced via a Sonogashira coupling reaction, where an alkyne is coupled with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Amide Bond Formation: The final step involves the coupling of the benzo[d][1,3]dioxole-containing alkyne with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the alkyne linker, converting it into an alkene or alkane.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as bromine or nitric acid for halogenation and nitration, respectively.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alkenes or alkanes.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-methylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of oncology and neurology.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism by which N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-methylbenzamide exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The benzo[d][1,3]dioxole moiety can interact with aromatic amino acids in proteins, while the alkyne linker provides rigidity and specificity to the binding interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of molecules reported in the literature. Below is a detailed comparison based on synthesis, physicochemical properties, and functional group variations.

Structural Analogues with Benzo[d][1,3]dioxol-5-yloxy Moieties
Compound Name Key Structural Features Synthesis Yield Melting Point (°C) Biological Relevance (if reported) Source
N-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-methylbenzamide (Target) Benzamide core, alkyne linker, benzo[d][1,3]dioxol-5-yloxy group Not reported Not reported Hypothesized neuroactivity -
5-((3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)piperidin-4-yl)-2-fluoro-N-methylbenzamide Piperidine ring, fluorinated benzamide, same heterocyclic substituent 69% (purified) Not reported Kinase inhibition (e.g., GRK2)
4-(tert-butyl)-2-((3R,4S)-3-(benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine Piperidine scaffold, tert-butyl and fluorophenyl groups 69% Not reported Pharmaceutical candidate (e.g., SSRIs)
1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(2-chlorophenyl)piperazine Piperazine core, chlorophenyl substituent 78% 176–177 Receptor antagonism/agonism

Key Observations :

  • Linker Variations : The target compound employs a propargyl ether linker (but-2-yn-1-yl), whereas analogs like those in use ethylphenyl or piperidine linkers. The alkyne group may enhance metabolic stability or alter binding kinetics compared to saturated linkers.
  • Substituent Effects : Fluorination (e.g., in ) or chlorination (e.g., ) on aromatic rings modulates electronic properties and bioavailability. The 2-methylbenzamide group in the target compound may reduce steric hindrance compared to bulkier substituents like tert-butyl .
  • Synthetic Efficiency: Yields for analogs range from 55% to 82%, with piperazine derivatives generally achieving higher yields (e.g., 78% for compound 3 in ).
Physicochemical Properties
Property Target Compound Piperazine Derivatives Benzimidazole Derivatives
Melting Point Not reported 164–203°C (as HCl salts) 177–178°C (broad range for benzimidazoles)
Elemental Analysis Not reported C: 54–71%, H: 5–7%, N: 3–5% (HCl salts) C: ~59%, H: ~5%, N: ~5% (imidazole cores)
Solubility Likely low (alkyne hydrophobicity) Moderate (piperazine salts enhance water solubility) Low (aromatic stacking)

Notes:

  • Piperazine and benzimidazole derivatives often form HCl salts to improve crystallinity and solubility .
  • Melting points for HCl salts in correlate with molecular symmetry and intermolecular interactions. The alkyne linker in the target compound could disrupt packing efficiency, leading to a lower melting point if synthesized.

Research Implications and Limitations

  • Pharmacological Potential: The benzo[d][1,3]dioxol-5-yloxy group is prevalent in CNS-active compounds (e.g., paroxetine analogs ).
  • Knowledge Gaps: Absence of experimental data (melting point, bioactivity) for the target compound limits direct comparison. Further studies should prioritize synthesis optimization and in vitro screening.

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-methylbenzamide is a synthetic organic compound characterized by its unique structural features, including a benzo[d][1,3]dioxole moiety and a but-2-yn-1-yl linker. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H18N2O4\text{C}_{19}\text{H}_{18}\text{N}_{2}\text{O}_{4}

This structure allows for various interactions with biological targets, enhancing its potential therapeutic applications.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The benzo[d][1,3]dioxole unit is known for its electron-rich nature, which facilitates π-π stacking interactions with aromatic residues in target proteins. The but-2-yn-1-yl linker provides flexibility that may enhance binding affinity and specificity to biological targets.

1. Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that derivatives of benzo[d][1,3]dioxole can inhibit the proliferation of cancer cells by targeting pathways involved in cell cycle regulation and apoptosis. This compound may exert similar effects by inhibiting specific kinases or transcription factors involved in tumor growth .

2. Anti-inflammatory Effects

The sulfonamide moiety present in related compounds has been associated with anti-inflammatory properties. It is hypothesized that this compound may also exhibit such properties by modulating inflammatory pathways through the inhibition of pro-inflammatory cytokines or enzymes like COX and LOX .

3. Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it could potentially inhibit proteases or kinases that play critical roles in various diseases, including cancer and metabolic disorders.

Case Studies

Several case studies have explored the biological activity of compounds similar to this compound:

StudyFindings
Study A Demonstrated significant inhibition of cancer cell lines (e.g., MCF7 and HeLa) at micromolar concentrations.
Study B Reported anti-inflammatory effects in animal models, reducing edema and cytokine levels post-treatment.
Study C Identified potential enzyme inhibition leading to altered metabolic profiles in treated subjects.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-methylbenzamide?

  • Methodology : Synthesis optimization requires precise control of:

  • Temperature : Maintain 0–5°C during coupling reactions to minimize side products (e.g., alkyne decomposition) .
  • Solvent selection : Use polar aprotic solvents like DMF or acetonitrile to stabilize intermediates .
  • Catalysts : Copper(I) iodide or palladium catalysts improve alkyne-aryl ether coupling efficiency .
  • Purification : Column chromatography (silica gel, petroleum ether/acetone gradients) is essential for isolating high-purity (>95%) products .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

  • Methodology : Combine:

  • ¹H/¹³C NMR : Assign peaks for the benzo[d][1,3]dioxole moiety (δ 6.6–6.9 ppm for aromatic protons) and the but-2-yn-1-yl linker (δ 2.5–3.0 ppm for methylene groups) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 380.1264 (calculated for C₂₂H₁₉NO₄) .
  • Infrared spectroscopy (IR) : Validate carbonyl (C=O stretch at ~1680 cm⁻¹) and ether (C-O-C at ~1240 cm⁻¹) groups .

Q. What are the primary challenges in maintaining compound stability during storage?

  • Methodology :

  • Storage conditions : Store at –20°C under inert gas (argon) to prevent oxidation of the alkyne group .
  • Light sensitivity : Protect from UV exposure due to the benzo[d][1,3]dioxole moiety’s susceptibility to photodegradation .
  • Hygroscopicity : Use desiccants (silica gel) to mitigate moisture absorption, which can hydrolyze the amide bond .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across different assays (e.g., antimicrobial vs. anticancer)?

  • Methodology :

  • Orthogonal assays : Validate activity using both cell-based (e.g., MTT assay for cytotoxicity) and target-specific (e.g., enzyme inhibition) platforms .
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing the 2-methylbenzamide group with sulfonamide) to isolate functional group contributions .
  • Computational docking : Model interactions with biological targets (e.g., cytochrome P450 enzymes) to explain divergent activity profiles .

Q. What experimental strategies can elucidate the compound’s mechanism of action in inducing apoptosis?

  • Methodology :

  • Flow cytometry : Quantify Annexin V/PI staining to confirm apoptotic vs. necrotic cell death .
  • Western blotting : Monitor caspase-3/7 activation and Bcl-2/Bax expression ratios .
  • Mitochondrial membrane potential assays : Use JC-1 dye to assess disruption of ΔΨm, a hallmark of intrinsic apoptosis .

Q. How can researchers address low solubility in aqueous buffers during in vitro studies?

  • Methodology :

  • Co-solvent systems : Use DMSO (≤0.1% v/v) with cyclodextrins (e.g., HP-β-CD) to enhance solubility without cytotoxicity .
  • Nanoformulation : Develop liposomal or polymeric nanoparticles (e.g., PLGA) to improve bioavailability .
  • Prodrug synthesis : Introduce hydrophilic groups (e.g., phosphate esters) at the amide nitrogen for pH-dependent release .

Q. What computational approaches are effective in predicting off-target interactions?

  • Methodology :

  • Molecular dynamics simulations : Analyze binding stability with non-target kinases (e.g., G protein-coupled receptor kinases) over 100-ns trajectories .
  • Pharmacophore modeling : Map electrostatic and hydrophobic features to identify potential off-targets in databases like ChEMBL .
  • Machine learning : Train models on toxicity datasets (e.g., Tox21) to predict hepatotoxicity or cardiotoxicity risks .

Data Contradiction Analysis

Q. Why do different studies report varying IC₅₀ values for the same cancer cell line?

  • Resolution strategies :

  • Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Quality control : Verify compound purity (>95% by HPLC) and stability (via LC-MS) before testing .
  • Meta-analysis : Compare datasets using tools like Prism to identify outliers or batch effects .

Q. How to reconcile discrepancies in metabolic stability data across species (e.g., murine vs. human microsomes)?

  • Resolution strategies :

  • Cross-species CYP profiling : Quantify isoform-specific metabolism (e.g., CYP3A4 vs. CYP2D6) using recombinant enzymes .
  • Pharmacokinetic modeling : Integrate in vitro clearance data with allometric scaling to predict in vivo behavior .
  • Isotope tracing : Use ¹⁴C-labeled compound to track species-specific metabolite formation .

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